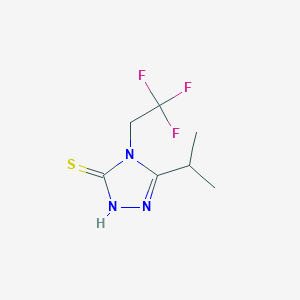
3-(Bromomethyl)-1-(ethylsulfanyl)pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1-(ethylsulfanyl)pentane is an organic compound with the molecular formula C8H17BrS. It is a brominated alkyl sulfide, characterized by the presence of a bromomethyl group and an ethylsulfanyl group attached to a pentane backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(ethylsulfanyl)pentane typically involves the bromination of 1-(ethylsulfanyl)pentane. This can be achieved through the following steps:
Starting Material: 1-(Ethylsulfanyl)pentane.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the bromomethyl group.
Reaction Conditions: The reaction is typically conducted in an inert solvent like carbon tetrachloride (CCl4) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1-(ethylsulfanyl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfide group to a thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like alcohols, nitriles, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dehalogenated products.
科学的研究の応用
3-(Bromomethyl)-1-(ethylsulfanyl)pentane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
作用機序
The mechanism of action of 3-(Bromomethyl)-1-(ethylsulfanyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ethylsulfanyl group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the molecular structure and the presence of reactive sites.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-1-(ethylsulfanyl)pentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1-(methylsulfanyl)pentane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-(Bromomethyl)-1-(ethylsulfanyl)hexane: Similar structure but with a hexane backbone instead of a pentane backbone.
Uniqueness
3-(Bromomethyl)-1-(ethylsulfanyl)pentane is unique due to the combination of the bromomethyl and ethylsulfanyl groups, which confer distinct reactivity and functionalization potential. This makes it a valuable compound in various chemical transformations and applications.
特性
分子式 |
C8H17BrS |
|---|---|
分子量 |
225.19 g/mol |
IUPAC名 |
3-(bromomethyl)-1-ethylsulfanylpentane |
InChI |
InChI=1S/C8H17BrS/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3 |
InChIキー |
LXMNOSRQNAJVFQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CCSCC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


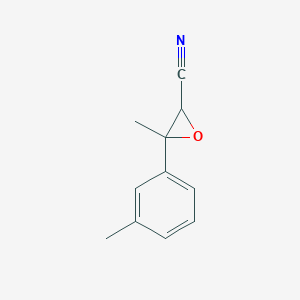
![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
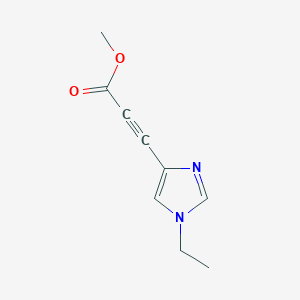

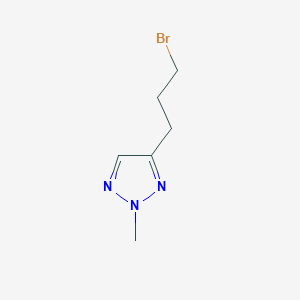

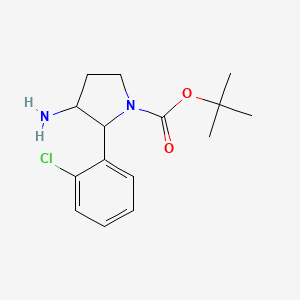


![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)
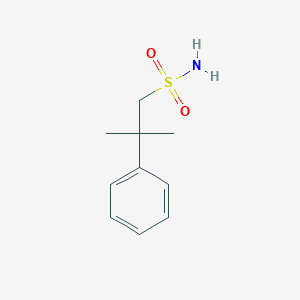
![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)
